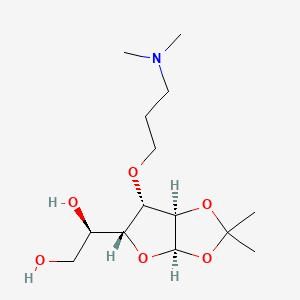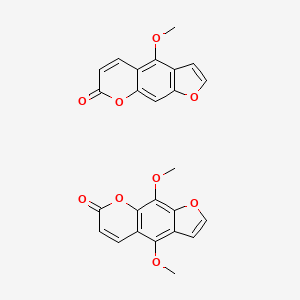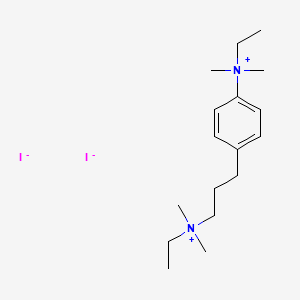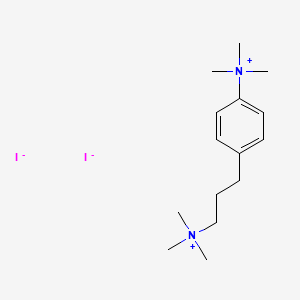
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
- Research Focus : Investigating the metabolic activation pathway of chloroacetamide herbicides in liver microsomes, which might have implications for understanding the metabolism of related compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Different chloroacetamide herbicides demonstrate varied metabolization in rat and human liver microsomes, indicating complex metabolic pathways that could be relevant for similar compounds (Coleman et al., 2000).
Discovery of Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
- Research Focus : Development of a new compound structurally similar to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride, with potential therapeutic applications.
- Key Findings : This research led to the discovery of a new, water-soluble inhibitor for human ACAT-1, which could have implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
New Salt
- Research Focus : Pharmaceutical applications of a salt structurally related to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : The study discusses the use of this salt in pharmaceutical compositions and its therapeutic implications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
X-Ray Powder Diffraction of N-Derivatives
- Research Focus : Characterization of N-derivatives of chlorophenoxyacetamide, which are structurally related to the target compound.
- Key Findings : Provides new diffraction data that could be useful in the structural analysis of similar acetamide derivatives (Olszewska et al., 2009).
Synthesis and Screening for Antibacterial Activity
- Research Focus : Investigating the antibacterial potential of acetamide derivatives, which could have implications for compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Identified some acetamide derivatives as moderate inhibitors against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).
Propiedades
Número CAS |
27468-56-0 |
|---|---|
Nombre del producto |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Fórmula molecular |
C26H37ClN2O4 |
Peso molecular |
477 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-3-4-19-31-23-11-13-24(14-12-23)32-21-26(29)28(18-17-27-15-6-5-7-16-27)22-9-8-10-25(20-22)30-2;/h8-14,20H,3-7,15-19,21H2,1-2H3;1H |
Clave InChI |
NYFGFEHEOLLIMX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





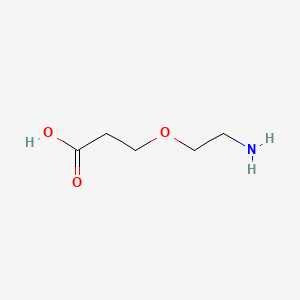
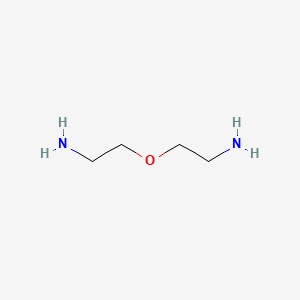
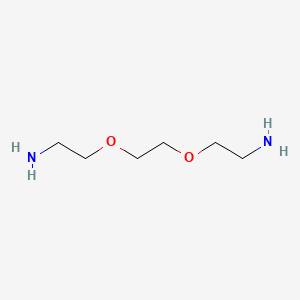
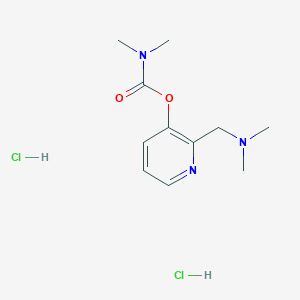
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
